molecular formula C22H27N3O4S B2808045 4-({1-[4-(piperidine-1-sulfonyl)benzoyl]piperidin-3-yl}oxy)pyridine CAS No. 2034499-28-8

4-({1-[4-(piperidine-1-sulfonyl)benzoyl]piperidin-3-yl}oxy)pyridine

Cat. No.: B2808045
CAS No.: 2034499-28-8
M. Wt: 429.54
InChI Key: FHAINLLEIJLUAI-UHFFFAOYSA-N
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Description

4-({1-[4-(Piperidine-1-sulfonyl)benzoyl]piperidin-3-yl}oxy)pyridine is a heterocyclic compound featuring a pyridine core linked via an ether bond to a piperidin-3-yl group. This piperidine moiety is further substituted by a benzoyl group bearing a piperidine-1-sulfonyl unit at the para position.

Properties

IUPAC Name

(4-piperidin-1-ylsulfonylphenyl)-(3-pyridin-4-yloxypiperidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O4S/c26-22(24-14-4-5-20(17-24)29-19-10-12-23-13-11-19)18-6-8-21(9-7-18)30(27,28)25-15-2-1-3-16-25/h6-13,20H,1-5,14-17H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHAINLLEIJLUAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCCC(C3)OC4=CC=NC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({1-[4-(piperidine-1-sulfonyl)benzoyl]piperidin-3-yl}oxy)pyridine typically involves multiple steps, including the formation of intermediate compounds. The general synthetic route may involve:

    Formation of the Piperidin-1-ylsulfonylphenyl Intermediate: This step involves the reaction of piperidine with a sulfonyl chloride derivative to form the piperidin-1-ylsulfonyl group, which is then attached to a phenyl ring.

    Formation of the Pyridin-4-yloxy Intermediate: This step involves the reaction of pyridine with an appropriate alkylating agent to form the pyridin-4-yloxy group.

    Coupling of Intermediates: The final step involves the coupling of the piperidin-1-ylsulfonylphenyl intermediate with the pyridin-4-yloxy intermediate under suitable reaction conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-({1-[4-(piperidine-1-sulfonyl)benzoyl]piperidin-3-yl}oxy)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of secondary amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Common reagents include halogenating agents, alkylating agents, and nucleophiles such as amines and alcohols.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield secondary amines or alcohols.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be used in the study of biological processes and as a tool for probing molecular interactions.

    Medicine: The compound may have potential therapeutic applications, such as in the development of new drugs.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-({1-[4-(piperidine-1-sulfonyl)benzoyl]piperidin-3-yl}oxy)pyridine depends on its specific application. In general, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to changes in biological activity. The exact pathways involved can vary depending on the specific context and application.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 4-({1-[4-(piperidine-1-sulfonyl)benzoyl]piperidin-3-yl}oxy)pyridine with structurally related compounds, emphasizing molecular features, synthetic pathways, and biological relevance.

N-[1-[4-(1H-Imidazol-1-yl)benzoyl]-4-piperidinyl]-3-pyridinecarboxamide (Example 5, )

  • Structure : Replaces the sulfonyl-piperidine group with a 1H-imidazole ring at the benzoyl para position. The pyridine is linked via a carboxamide bond instead of an ether.
  • Key Differences: Bioactivity: Explicitly reported as an antiarrhythmic agent, suggesting that the imidazole group may enhance cardiac ion channel modulation compared to the sulfonyl-piperidine unit in the target compound . Molecular Weight: Not explicitly stated but estimated to be ~420–450 Da (similar to the target compound).
  • Synthetic Pathway : Uses nicotinic acid and 1-[4-(imidazol-1-yl)benzoyl]piperidinamine, contrasting with the target compound’s likely sulfonylation and etherification steps .

BI 605906 ()

  • Structure: Features a thieno[2,3-b]pyridine core substituted with a methanesulfonyl-piperidine and a difluoropropyl group.
  • Key Differences: Core Heterocycle: Thienopyridine vs. pyridine, which may alter metabolic stability and binding affinity. Molecular Weight: 432.51 Da (slightly higher than the target compound’s estimated ~460 Da).

G404-0942 and G307-0371 ()

  • G404-0942 : Contains a pyrimidinyl-piperazine and a methylimidazole-sulfonyl group.
    • Key Feature : Piperazine moiety enhances solubility but reduces lipophilicity compared to the target compound’s piperidine-ether linkage.
    • Molecular Weight : 419.5 Da (lower than the target compound) .
  • G307-0371 : Includes a fluorophenylmethyl group and an imidazole-sulfonyl acetamide.
    • Key Feature : Fluorine substitution improves metabolic stability and membrane permeability relative to the target compound’s unsubstituted pyridine .

4-(1-BOC-Piperidin-3-yl)butanoic Acid ()

  • Structure: A tert-butoxycarbonyl (BOC)-protected piperidine linked to a butanoic acid chain.
  • Key Differences: Functionality: Serves as a synthetic intermediate rather than a bioactive molecule.

Data Table: Structural and Molecular Comparison

Compound Name Core Structure Key Substituents Molecular Weight (Da) Reported Applications
This compound Pyridine + piperidine Piperidine-1-sulfonyl, benzoyl, ether ~460 (estimated) Hypothetical enzyme modulation
N-[1-[4-(Imidazol-1-yl)benzoyl]-4-piperidinyl]-3-pyridinecarboxamide Pyridine + piperidine Imidazole, carboxamide ~430 (estimated) Antiarrhythmic agent
BI 605906 Thienopyridine Methanesulfonyl-piperidine, difluoropropyl 432.51 Pharmaceutical reference standard
G404-0942 Piperazine + pyrimidine Methylimidazole-sulfonyl 419.5 Research compound
4-(1-BOC-Piperidin-3-yl)butanoic Acid Piperidine BOC-protected, butanoic acid 318.54 (CAS 318536-95-7) Organic synthesis intermediate

Research Findings and Implications

  • Physicochemical Properties: BI 605906’s thienopyridine core and fluorine substituents () highlight strategies to improve metabolic stability—a consideration for optimizing the target compound’s pharmacokinetics .
  • Synthetic Utility : underscores the role of piperidine intermediates in drug development, proposing that BOC-protection or carboxylate functionalization could aid in derivatizing the target compound .

Biological Activity

The compound 4-({1-[4-(piperidine-1-sulfonyl)benzoyl]piperidin-3-yl}oxy)pyridine is a piperidine derivative that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including antibacterial properties, enzyme inhibition, and its role in drug development.

Chemical Structure and Synthesis

The molecular formula of the compound is C23H29N3O4SC_{23}H_{29}N_{3}O_{4}S, with a molecular weight of 453.56 g/mol. The synthesis typically involves multiple steps, including the formation of piperidine intermediates and coupling reactions. Key synthetic routes include:

  • Formation of Piperidin-1-sulfonyl Intermediate : Reaction of piperidine with a sulfonyl chloride to create the sulfonyl group.
  • Formation of Pyridin-4-yloxy Intermediate : Alkylation of pyridine to yield the pyridin-4-yloxy group.
  • Coupling of Intermediates : Final coupling under controlled conditions to form the target compound .

Antibacterial Activity

Research has demonstrated that compounds similar to this compound exhibit significant antibacterial properties. For instance, studies have shown moderate to strong activity against various bacterial strains, including:

  • Salmonella typhi
  • Bacillus subtilis
  • Staphylococcus aureus

These findings suggest that the compound could be effective in treating infections caused by these pathogens .

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory effects, particularly against:

  • Acetylcholinesterase (AChE) : Important for neuropharmacological applications.
  • Urease : Demonstrating strong inhibitory activity, which may have implications for treating urease-related disorders.

Inhibitory activities were quantified with IC50 values indicating potency levels, where lower values correspond to higher inhibitory strength .

Study 1: Antibacterial Screening

In a study focusing on synthesized derivatives containing piperidine moieties, it was found that several compounds exhibited significant antibacterial activity. The most active derivatives had IC50 values ranging from 0.63 µM to 2.14 µM against AChE, highlighting their potential as therapeutic agents .

CompoundBacterial StrainActivity Level
Compound ASalmonella typhiModerate
Compound BBacillus subtilisStrong
Compound CStaphylococcus aureusWeak

Study 2: Enzyme Inhibition

Another study evaluated the enzyme inhibition properties of related compounds, focusing on their interaction with bovine serum albumin (BSA) and other enzymes. The results indicated that these compounds could effectively bind to BSA, enhancing their pharmacological effectiveness .

Q & A

Q. Q1. What are the optimal synthetic routes for preparing 4-({1-[4-(piperidine-1-sulfonyl)benzoyl]piperidin-3-yl}oxy)pyridine, and how can intermediates be characterized?

Methodological Answer: Synthesis typically involves multi-step reactions, including piperidine ring functionalization, sulfonylation, and coupling with pyridine derivatives. Key intermediates (e.g., 4-(piperidine-1-sulfonyl)benzoyl chloride) require characterization via 1H/13C NMR for structural confirmation and HPLC for purity assessment (>98%). For example, intermediates with sulfonyl groups exhibit distinct NMR shifts (e.g., SO₂ resonance at δ 3.1–3.3 ppm in 1H NMR) . Reaction optimization may involve adjusting solvent polarity (e.g., dichloromethane vs. THF) and base selection (e.g., triethylamine vs. DBU) to improve yields .

Q. Q2. How can researchers validate the structural integrity of the final compound using spectroscopic techniques?

Methodological Answer:

  • NMR Spectroscopy : Confirm the presence of the piperidine-3-yloxy linkage (δ 4.5–5.0 ppm for oxy-protons) and sulfonyl group (δ 2.8–3.2 ppm for adjacent protons).
  • HRMS : Verify the molecular ion peak (e.g., [M+H]+ at m/z 486.18) to rule out side products.
  • X-ray Crystallography (if crystalline): Resolve bond angles and stereochemistry, as demonstrated for analogous piperidine-pyridine hybrids .
  • IR Spectroscopy : Identify sulfonyl S=O stretches (~1350–1300 cm⁻¹) and carbonyl C=O (~1680 cm⁻¹) .

Advanced Research Questions

Q. Q3. How can conflicting bioactivity data (e.g., enzyme inhibition vs. cytotoxicity) be resolved for this compound in pharmacological studies?

Methodological Answer:

  • Dose-Response Analysis : Establish IC₅₀ values across multiple assays (e.g., kinase inhibition vs. cell viability) to differentiate target-specific effects from off-target toxicity.
  • Metabolic Stability Testing : Use hepatic microsome assays to assess if metabolites contribute to cytotoxicity. For instance, N-oxidation of the pyridine ring may generate reactive intermediates .
  • Structural Analog Comparison : Compare activity profiles with derivatives lacking the sulfonyl group to isolate functional group contributions .

Q. Q4. What computational strategies are effective in predicting the ADME properties of this compound?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Model interactions with cytochrome P450 enzymes (e.g., CYP3A4) to predict metabolic hotspots.
  • QSAR Models : Train models using datasets of piperidine sulfonamides to estimate logP (target: 2.5–3.5), aqueous solubility, and blood-brain barrier permeability .
  • Docking Studies : Prioritize target proteins (e.g., kinases) by simulating binding affinities, focusing on the sulfonylbenzoyl moiety’s role in hydrogen bonding .

Q. Q5. How should researchers address discrepancies in reported synthetic yields for piperidine-sulfonyl hybrids?

Methodological Answer:

  • Reaction Monitoring : Use LC-MS to track intermediate formation and identify yield-limiting steps (e.g., sulfonylation inefficiency).
  • Purification Optimization : Compare column chromatography (silica vs. reverse-phase C18) and crystallization solvents (ethyl acetate/hexane vs. methanol/water) .
  • Catalyst Screening : Test palladium or copper catalysts for coupling steps, as residual metal contamination can artificially depress yields .

Safety and Handling

Q. Q6. What are the critical safety protocols for handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. For powder handling, wear NIOSH-approved N95 respirators to avoid inhalation .
  • Spill Management : Neutralize spills with activated carbon or vermiculite, followed by 10% acetic acid wash to degrade reactive intermediates .
  • Storage : Store at 2–8°C under argon to prevent hydrolysis of the sulfonyl group. Stability data indicate >95% purity retention for 6 months under these conditions .

Data Analysis and Reporting

Q. Q7. How can researchers statistically validate reproducibility in biological assays involving this compound?

Methodological Answer:

  • Triplicate Experiments : Perform assays in triplicate with independent compound batches to account for synthetic variability.
  • Blinded Analysis : Use blinded scoring for endpoints like tumor growth inhibition to reduce observer bias.
  • Meta-Analysis : Compare results with public datasets (e.g., ChEMBL) using tools like Activity Cliffs to identify outlier data points .

Structural Modifications

Q. Q8. What strategies enhance the selectivity of this compound for target receptors over homologous proteins?

Methodological Answer:

  • Bioisosteric Replacement : Substitute the pyridine ring with isoquinoline to improve π-π stacking without altering sulfonyl interactions .
  • Steric Bulking : Introduce methyl groups at the piperidine 4-position to block off-target binding pockets .
  • Proteome-Wide Profiling : Use chemical proteomics (e.g., affinity pulldown with biotinylated analogs) to map unintended targets .

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